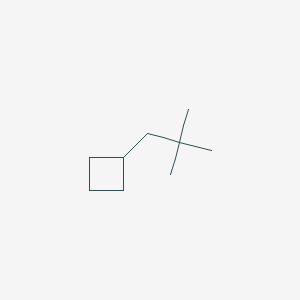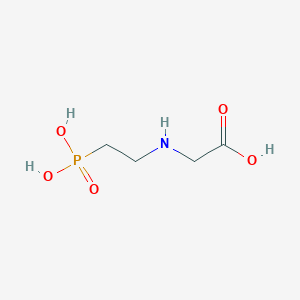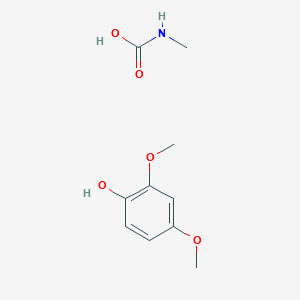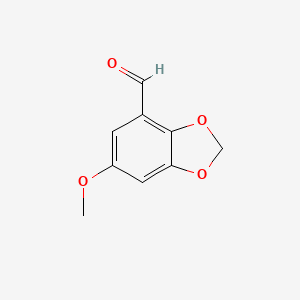![molecular formula C17H13NO B14456440 (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone CAS No. 74422-06-3](/img/structure/B14456440.png)
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of cyclobuta[b]indoles, which are characterized by a fused ring system that includes both cyclobutane and indole moieties.
Métodos De Preparación
The synthesis of (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the cyclobuta[b]indole core, followed by functionalization to introduce the phenylmethanone group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Análisis De Reacciones Químicas
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using halogenating agents or nucleophiles.
Aplicaciones Científicas De Investigación
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathways involved.
Comparación Con Compuestos Similares
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone can be compared with other cyclobuta[b]indole derivatives, such as:
2a,7b-Dihydro-3H-cyclobuta[b]indole: Similar core structure but lacks the phenylmethanone group.
3-substituted 2a,7b-dihydro-3H-cyclobuta[b]indoles: These compounds have various substituents at the 3-position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
74422-06-3 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2a,7b-dihydrocyclobuta[b]indol-3-yl(phenyl)methanone |
InChI |
InChI=1S/C17H13NO/c19-17(12-6-2-1-3-7-12)18-15-9-5-4-8-13(15)14-10-11-16(14)18/h1-11,14,16H |
Clave InChI |
HTFNXHJZCPEGKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C3C=CC3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)

![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)

![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)




